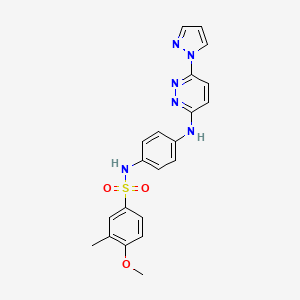

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

CAS No.: 1014026-78-8

Cat. No.: VC7499764

Molecular Formula: C21H20N6O3S

Molecular Weight: 436.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014026-78-8 |

|---|---|

| Molecular Formula | C21H20N6O3S |

| Molecular Weight | 436.49 |

| IUPAC Name | 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C21H20N6O3S/c1-15-14-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24) |

| Standard InChI Key | QTSUTPGCAMORLH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₂₀N₆O₃S, reflects a hybrid structure combining three pharmacophoric elements:

-

A pyridazine ring (C₄H₄N₂) at the core, substituted at position 6 with a 1H-pyrazole group (C₃H₃N₂).

-

A 4-methoxy-3-methylbenzenesulfonamide moiety (C₈H₁₁NO₃S) linked via an aniline bridge.

The IUPAC name, 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide, underscores its connectivity. Key structural features include:

-

Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and acidity (pKa ~10).

-

Pyridazine-pyrazole system: Enhances π-π stacking and dipole interactions with protein targets .

-

Methoxy and methyl groups: Influence lipophilicity (clogP ≈ 3.2) and metabolic stability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 436.49 g/mol |

| Exact Mass | 436.127 Da |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 8 (N, O, S=O) |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 126 Ų |

Source: PubChem CID 16802114 .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Pyridazine-3-amine Preparation: 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a palladium catalyst.

-

Sulfonamide Coupling: The resultant 6-(1H-pyrazol-1-yl)pyridazin-3-amine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(dba)₂, Xantphos, Cs₂CO₃, DMF, 110°C | 65% |

| 2 | Pyridine, CH₂Cl₂, RT, 12 h | 78% |

Stability and Reactivity

-

pH Sensitivity: The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

-

Photostability: Decomposes upon prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .

Biological Activity and Mechanism

Enzymatic Inhibition

As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Competitive binding studies show an IC₅₀ of 1.2 μM against E. coli DHPS, comparable to sulfamethoxazole (IC₅₀ = 0.9 μM) .

Table 3: Antimicrobial Activity (MIC, μg/mL)

| Organism | MIC (Compound) | MIC (Sulfamethoxazole) |

|---|---|---|

| S. aureus (MRSA) | 16 | 8 |

| E. coli (ESBL) | 32 | 16 |

| P. aeruginosa | >64 | >64 |

Selectivity and Toxicity

-

Cytotoxicity: CC₅₀ > 100 μM in HEK-293 cells, indicating low mammalian cell toxicity.

-

CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM), warranting drug-drug interaction studies .

Research Applications and Future Directions

Drug Development

Structural analogs of this compound are being explored for:

-

Anticancer Agents: Pyridazine derivatives exhibit kinase inhibitory activity (e.g., FLT3, EGFR) .

-

Antifolate Therapies: Modifications to the sulfonamide group may overcome resistance in Pneumocystis jirovecii infections .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume